1-[[(4-Methylthiadiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid
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Overview
Description
1-[[(4-Methylthiadiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid is a complex organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and an amide linkage to a 4-methylthiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(4-Methylthiadiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the 4-Methylthiadiazole Moiety: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Amide Bond Formation: The 4-methylthiadiazole-5-carbonyl chloride is reacted with aminomethylcyclohexane-1-carboxylic acid in the presence of a base such as triethylamine to form the desired amide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[[(4-Methylthiadiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide, leading to sulfoxide or sulfone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amide linkage can be targeted for nucleophilic substitution reactions, introducing different substituents on the cyclohexane ring or the thiadiazole moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines or alkoxides, typically under basic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted amides or esters.
Scientific Research Applications
1-[[(4-Methylthiadiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-[[(4-Methylthiadiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The thiadiazole moiety is known to bind to metal ions, which can influence enzyme function.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the carboxylic acid and amide groups, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-Methyl-1-cyclohexanecarboxylic acid: An anticonvulsant with a simpler structure lacking the thiadiazole moiety.
4-(Methylamino)cyclohexane-1-carboxylic acid: Another derivative with different functional groups, used in various chemical syntheses.
Uniqueness: 1-[[(4-Methylthiadiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid is unique due to the presence of the 4-methylthiadiazole moiety, which imparts distinct chemical and biological properties not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
1-[[(4-methylthiadiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-8-9(19-15-14-8)10(16)13-7-12(11(17)18)5-3-2-4-6-12/h2-7H2,1H3,(H,13,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEGFBAFAPYUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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